4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid
Description
4-[2-(2,4,6-Trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid (CAS: 314757-93-2) is a heterocyclic compound featuring a benzoic acid core linked via a hydrazinyl group to a 2,4,6-trioxotetrahydro-pyrimidinylidene moiety. Its molecular formula is C₁₁H₈N₄O₅, with a molar mass of 276.21 g/mol . The compound is synthesized through condensation reactions involving barbiturate derivatives and aromatic aldehydes under reflux conditions .
Properties
IUPAC Name |
4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-8-7(9(17)13-11(20)12-8)15-14-6-3-1-5(2-4-6)10(18)19/h1-4H,(H,18,19)(H3,12,13,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWWXPLKSUKYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=C(NC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article reviews its biological activities based on diverse sources, including in vitro studies and structure-activity relationship analyses.
Chemical Structure
The compound is characterized by a trioxotetrahydropyrimidine moiety linked to a hydrazino group and a benzoic acid derivative. This unique structure is pivotal for its biological activities.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of derivatives related to 4-hydrazinobenzoic acid. For instance, compounds incorporating hydrazine and isothiocyanate units have demonstrated superior radical scavenging activities.
DPPH Radical Scavenging Assay
In a comparative study, various derivatives were evaluated using the DPPH method. The results indicated that certain derivatives exhibited antioxidant activities comparable to butylated hydroxytoluene (BHT), a common standard. Specifically, some compounds showed up to 72% radical scavenging at a concentration of 20 μg/mL .
| Compound | DPPH Scavenging Activity (%) | IC50 (μM) |
|---|---|---|
| BHT | 92 | - |
| Compound A | 70-72 | 22.4 ± 3.2 |
| Compound B | 80-85 | 21.3 ± 4.1 |
Anticancer Activity
The anticancer potential of 4-hydrazinobenzoic acid derivatives has been explored extensively. In vitro studies showed promising cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).
Cytotoxicity Studies
A study reported that several derivatives exhibited IC50 values ranging from 21.3 ± 4.1 to 28.3 ± 5.1 µM against HCT-116 and MCF-7 cells, respectively. Notably, these values were comparable to doxorubicin, a well-known chemotherapeutic agent .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 21.3 ± 4.1 |
| Compound B | MCF-7 | 28.3 ± 5.1 |
| Doxorubicin | HCT-116 | 22.6 ± 3.9 |
| Doxorubicin | MCF-7 | 19.7 ± 3.1 |
The anticancer activity appears to be mediated through the induction of apoptosis in cancer cells, with specific compounds showing minimal cytotoxicity towards normal cells (RPE-1), indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is closely related to their structural characteristics:
- Hydrazine and Isothiocyanate Groups : These functional groups enhance radical scavenging capabilities.
- Pyrimidine Moiety : The presence of the pyrimidine structure contributes significantly to the overall biological activity.
Scientific Research Applications
Medicinal Chemistry
4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid has been explored for its potential therapeutic applications due to its ability to interact with biological targets.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the inhibition of specific signaling pathways associated with tumor growth and proliferation.
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Dyes and Pigments
The compound has been utilized in the synthesis of azo dyes, which are widely used in textiles and food industries due to their vibrant colors and stability.
- Synthesis of Azo Dyes : The hydrazino group can react with diazonium salts to form azo compounds. This reaction has been documented in various studies focusing on the solvatochromic properties of dyes derived from this compound .
Coordination Chemistry
The unique structure allows it to act as a bidentate ligand in coordination complexes.
- Metal Complex Formation : The ability of this compound to coordinate with transition metals opens avenues for the development of metal-based catalysts and sensors.
Case Studies
Several studies have documented the applications and effects of this compound:
- Study on Anticancer Activity : A study published in 2013 evaluated the anticancer potential of various hydrazone derivatives derived from similar structures. The findings indicated promising cytotoxicity against specific cancer cell lines, warranting further investigation into their mechanisms .
- Solvatochromism in Azo Dyes : Research conducted on azo dyes synthesized from this compound demonstrated significant changes in color based on solvent polarity. This property is crucial for applications in sensors and indicators .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Cytotoxic effects against cancer cell lines |
| Antimicrobial agents | Potential activity against bacterial strains | |
| Dyes and Pigments | Azo dye synthesis | Solvatochromic behavior observed |
| Coordination Chemistry | Ligand for metal complexes | Formation of stable metal-ligand complexes |
Comparison with Similar Compounds
Positional Isomers
3-{2-[2,4,6-Trioxotetrahydro-5(2H)-Pyrimidinylidene]Hydrazino}Benzoic Acid (CAS: 314758-28-6)
- Structure: Differs by the substitution position of the hydrazino-trioxo-pyrimidine group on the benzoic acid ring (meta vs. para) .
- Properties : Similar molecular weight (276.21 g/mol) but distinct solubility and crystallinity due to altered hydrogen-bonding patterns.
- Applications : Used in organic synthesis; positional isomerism may influence binding affinity in biological systems .
Thioxo Derivatives
4-[(2-{[1-(3-Methylphenyl)-4,6-Dioxo-2-Thioxotetrahydro-5(2H)-Pyrimidinylidene]Methyl}Phenoxy)Methyl]Benzoic Acid
- Structure: Replaces one oxo group with thioxo (C=S) in the pyrimidinylidene ring and includes a phenoxy-methyl extension .
- Activity: Demonstrates micromolar inhibition (IC₅₀ ~10–50 µM) against the aminoglycoside-modifying enzyme AAC(6′)-Ib, critical in antibiotic resistance .
- Toxicity : Higher toxicity (LD₅₀ = 180 mg/kg in mice via IV) compared to the trioxo parent compound, highlighting the impact of sulfur substitution .
Methyl-Substituted Analogs
4-[(1,3-Dimethyl-2,4,6-Trioxotetrahydro-5(2H)-Pyrimidinylidene)Methyl]Benzoic Acid (CAS: 340317-72-8)
- Structure : Incorporates methyl groups at the 1- and 3-positions of the pyrimidinylidene ring .
- Properties : Increased lipophilicity (logP ~1.2) enhances membrane permeability but reduces aqueous solubility.
- Applications : Explored as a Plk1 (polo-like kinase 1) inhibitor in cancer therapy due to improved target engagement .
Benzenesulfonamide Derivatives
N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-4-[2-(2,4,6-Trioxotetrahydro-5(2H)-Pyrimidinylidene)Hydrazinyl]Benzenesulfonamide (AL56)
- Structure : Replaces benzoic acid with a sulfonamide group, enhancing hydrogen-bond acceptor capacity .
- Activity : Improved pharmacokinetic properties (e.g., longer half-life) but reduced enzymatic inhibition compared to the parent compound .
Comparative Data Table
Key Research Findings
Hydrazone Linkage : Critical for binding to enzymatic targets (e.g., AAC(6′)-Ib) via hydrogen bonding and π-π stacking .
Thioxo Substitution : Enhances inhibitory potency but increases toxicity, necessitating careful optimization .
Methyl Groups : Improve lipophilicity and cellular uptake but may reduce solubility .
Positional Isomerism : Meta-substituted analogs show distinct crystallinity and reactivity compared to para derivatives .
Q & A
Q. What are the standard synthetic protocols for preparing 4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid?
The compound is synthesized via condensation reactions involving hydrazine derivatives and aromatic aldehydes. A representative method involves refluxing a mixture of a pyrimidinone precursor (e.g., thiouracil derivatives) with chloroacetic acid and aromatic aldehydes (e.g., 2,4,6-trimethylbenzaldehyde) in acetic anhydride/acetic acid under sodium acetate catalysis. Reflux durations (2–12 hours) and solvent systems (ethanol, DMF/water) are critical for intermediate purification. Crystallization from polar aprotic solvents like DMF yields pure products .
Q. How is the structural integrity of the compound validated post-synthesis?
Characterization relies on multimodal spectroscopy:
- IR : Confirms NH stretches (~3,400–3,100 cm⁻¹), carbonyl groups (1,700–1,650 cm⁻¹), and nitrile bonds (~2,220 cm⁻¹) .
- NMR : and spectra resolve aromatic protons, methyl groups, and hydrazone-linked CH signals. For example, signals at δ 7.94–8.01 ppm indicate hydrazone =CH protons .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for CHNOS) validate stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Solvent Systems : Ethanol/acetic acid mixtures enhance solubility of intermediates, while sodium acetate buffers stabilize pH during condensation .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in multi-step syntheses, though evidence for this compound is limited.
- Temperature Control : Gradual heating (60–80°C) minimizes decomposition of thermally labile hydrazone linkages .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies between observed and expected NMR/IR signals often arise from tautomerism or crystallographic polymorphism. For example:
- Hydrazone tautomers (E/Z) can shift NMR signals by 0.2–0.5 ppm. DFT calculations or X-ray crystallography are recommended to confirm dominant forms .
- Overlapping carbonyl peaks in IR can be deconvoluted using second-derivative analysis or temperature-dependent studies .
Q. What experimental frameworks are suitable for probing the compound’s biological activity?
- In Vitro Assays : Use structural analogs (e.g., triazolo-pyrimidine carboxylates) as positive controls for cytotoxicity or enzyme inhibition studies .
- Docking Studies : Model interactions with target proteins (e.g., dihydrofolate reductase) using software like AutoDock Vina, focusing on the hydrazone moiety’s hydrogen-bonding capacity .
Q. What safety protocols are critical for handling this compound in the laboratory?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
